molecular formula C15H22O B190431 Nootkatone CAS No. 4674-50-4

Nootkatone

Cat. No. B190431
CAS RN: 4674-50-4
M. Wt: 218.33 g/mol
InChI Key: WTOYNNBCKUYIKC-JMSVASOKSA-N
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Description

Nootkatone is an organic compound and a sesquiterpenoid, which means that it is a C15 derivative that also contains an oxygen-containing functional group (a ketone). It is the most valuable aroma compound of grapefruit. Nootkatone was originally isolated from the wood of the Alaskan yellow cedar, Cupressus nootkatensis .


Synthesis Analysis

The microbial biosynthesis of Nootkatone from the main precursor, valencene, has been summarized in various studies . Whole-cell systems of fungi, bacteria, microalgae, and plant cells have been employed. The enzymes involved in the microbial biosynthesis of Nootkatone, including cytochrome p450 enzymes, laccase, lipoxygenase, and others, have been described .


Molecular Structure Analysis

Nootkatone is a sesquiterpenoid that is 4,4a,5,6,7,8-hexahydronaphthalen-2 (3H)-one which is substituted by methyl groups at positions 4 and 4a, and by an isopropenyl group at position 6 (the 4R,4aS,6R stereoisomer) .


Chemical Reactions Analysis

The microbial biosynthesis of Nootkatone from the main precursor, valencene, has been summarized in various studies . Whole-cell systems of fungi, bacteria, microalgae, and plant cells have been employed .


Physical And Chemical Properties Analysis

Nootkatone has a molecular formula of C15H22O and a molar mass of 218.33 g/mol. It is slightly soluble in ethanol and chloroform, and partly soluble in water .

properties

IUPAC Name

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYNNBCKUYIKC-JMSVASOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047050
Record name Nootkatone
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Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

BP: 125 °C at 0.5 mm Hg
Record name Nootkatone
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Flash Point

100 °C (212 °F) - closed cup
Record name Nootkatone
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Solubility

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Nootkatone
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Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
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Density

0.9963 at 25 °C, 1.003-1.032
Record name Nootkatone
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Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
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Vapor Density

>1 (Air = 1)
Record name Nootkatone
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nootkatone

Color/Form

Crystals from light petroleum; commercial product is a colorless to yellowish liquid

CAS RN

4674-50-4, 28834-25-5
Record name (+)-Nootkatone
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Record name Nootkatone
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Record name Nootkatone, (+/-)-
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Record name 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)-
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Record name [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one
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Record name NOOTKATONE
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Record name Nootkatone
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Melting Point

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form)
Record name Nootkatone
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Synthesis routes and methods

Procedure details

Silica phosphonate chromium (III) resin (48.9 g, PhosphonicS, Ltd.) was placed in a 5 L round bottom flask equipped with a condenser, thermowell, overhead stirrer, and sparge tube. Two (2) L of t-butanol and valencene distillate (68%, 500 g, 1.67 moles, 1 eq) were added, the contents were heated to 45° C., and the heterogeneous suspension was allowed to stir as oxygen was sparged through the solution (ca 1.5 L/min) and nitrogen flushed over the head-space. 70% t-butyl hydroperoxide in water (TBHP, 315 g, 2.45 moles, 1.47 eq) was added to the solution over 2 hrs while the temperature of the reaction was heated and maintained at 60±5° C. The reaction was allowed to stir until >90% of the valencene was consumed, as determined by gas chromatography. The reaction was then allowed to cool to room temperature and the silica catalyst removed by filtration. The flask and resin were washed with 500 mL isopropanol. One (1) L of deionized water was added to the combined organic solution (t-butanol and isopropanol), and the mixture was concentrated under reduced pressure by evaporation to afford an amber colored oil. The oil was dissolved in 3 L of toluene and washed with 3.125 L of 15% sulfuric acid for 15 minutes with vigorous agitation. The aqueous layer was removed and re-extracted with 1 L of toluene. The combined toluene layers were then washed three times with 2.5 L of 1 M sodium hydroxide, twice with 500 mL saturated sodium chloride, and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed under reduced pressure by evaporation to afford 378 g of viscous amber oil (33% nootkatone by weight, 0.57 moles, 34% yield).
[Compound]
Name
( 2 )
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500 g
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315 g
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Quantity
3 L
Type
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Reaction Step Five
Yield
34%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nootkatone
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Nootkatone
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Citations

For This Compound
5,940
Citations
RH Leonhardt, RG Berger - Biotechnology of Isoprenoids, 2015 - Springer
… The case is different for nootkatone and some of its derivatives and analogues. A recent … nootkatone carriers and their application as an insecticide [7]. The efficiency of nootkatone …
Number of citations: 52 link.springer.com
MA Fraatz, RG Berger, H Zorn - Applied microbiology and biotechnology, 2009 - Springer
… )-nootkatone represents a highly sought-after specialty chemical. (+)-Nootkatone is accumulated … attractive routes towards natural (+)-nootkatone. The multifaceted approaches for the de …
Number of citations: 149 link.springer.com
J Fan, Z Liu, S Xu, X Yan, W Cheng, R Yang… - Industrial Crops and …, 2022 - Elsevier
… (+)-nootkatone, and the pesticidal and other physiological activities of (+)-nootkatone and its … We hope this work can provide a reference for the further application of (+)-nootkatone and …
Number of citations: 11 www.sciencedirect.com
EJ Seo, DU Lee, JH Kwak, SM Lee, YS Kim… - Journal of …, 2011 - Elsevier
… +)-nootkatone-treated mice exhibited significantly prolonged bleeding times. Furthermore, (+)-nootkatone … and its active component (+)-nootkatone, and suggests that these agents might …
Number of citations: 134 www.sciencedirect.com
A Gliszczyńska, A Łysek, T Janeczko… - Bioorganic & medicinal …, 2011 - Elsevier
… We report the microbial transformation of natural bicyclic ketone–(+)-nootkatone (1). We proposed the metabolic pathway of (+)-nootkatone in fungal culture studied and showed the …
Number of citations: 58 www.sciencedirect.com
CW Wilson III, PE Shaw - Journal of Agricultural and Food …, 1978 - ACS Publications
Valencene (1) was converted by a three-step process to nootkatone (6) in 47% overall yield. Oxidation of 1 with tert-butyl peracetate afforded a mixture of esters 2 and 3 in 98: 2 ratio (a/e…
Number of citations: 54 pubs.acs.org
JA Anderson, JR Coats - Pesticide Biochemistry and Physiology, 2012 - Elsevier
… nootkatone, both are toxic against several arthropods. The mode of action through which nootkatone and … The degree of acetylcholinesterase inhibition of carvacrol and nootkatone was …
Number of citations: 156 www.sciencedirect.com
WD MacLeod Jr, NM BUIGUES - Journal of Food Science, 1964 - Wiley Online Library
… The finding of nootkatone in grapefruit oil and juice adds a significant compound to the list … 3637C identical in infrared spectrum to authentic nootkatone. Nootkatone in other citrus oils. …
Number of citations: 146 ift.onlinelibrary.wiley.com
L Bezerra Rodrigues Dantas, ALM Silva… - Molecules, 2020 - mdpi.com
Nootkatone (NTK) is a sesquiterpenoid found in essential oils of many species of Citrus (Rutaceae). Considering previous reports demonstrating that NTK inhibited inflammatory …
Number of citations: 30 www.mdpi.com
A Ortuño, D Garcia-Puig, MD Fuster… - Journal of Agricultural …, 1995 - ACS Publications
… , and neohesperidin and of the sesquiterpene nootkatone, which is principally responsible for … stages of fruit development, while nootkatone expression is associated with the processes …
Number of citations: 139 pubs.acs.org

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